
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine typically involves multi-step organic reactions. One common method starts with the nitration of phenol to produce 4-nitrophenol, which is then reacted with other reagents to form the desired benzodiazepine structure . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Substitution: Various substituents can be introduced into the benzodiazepine core through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the benzodiazepine core.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzodiazepine core can interact with neurotransmitter receptors in the brain . These interactions can modulate the activity of various signaling pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A simpler compound with a nitrophenyl group attached to a phenol ring.
2-(4-Nitrophenyl)ethylamine: Contains a nitrophenyl group attached to an ethylamine chain.
4-Nitrophenylacetic acid: Features a nitrophenyl group attached to an acetic acid moiety.
Uniqueness
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine is unique due to its benzodiazepine core, which imparts specific chemical and biological properties not found in simpler nitrophenyl compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
67502-84-5 |
|---|---|
Fórmula molecular |
C21H15N3O2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-(4-nitrophenyl)-2-phenyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)22-18-8-4-5-9-19(18)23-21/h1-13H,14H2 |
Clave InChI |
JWAXLVXZTCRKQI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


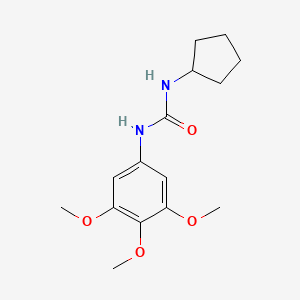
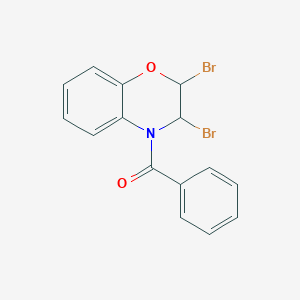
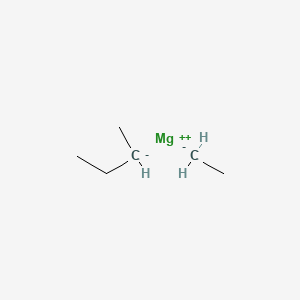
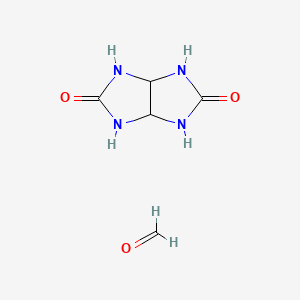
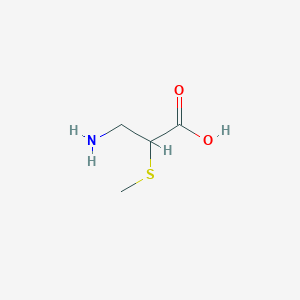

![Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate](/img/structure/B14462632.png)
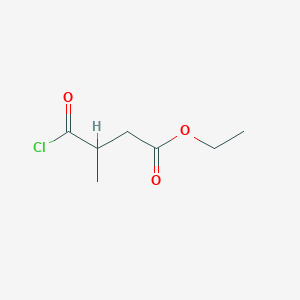


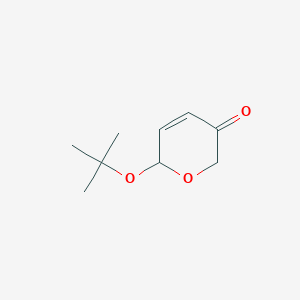

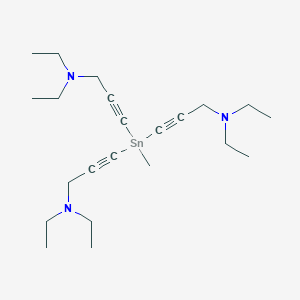
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
